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4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one
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Overview
Description
4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one is an organic compound belonging to the class of thiazoles. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a butan-2-one group attached to the 5th position of a 2,4-dimethyl-1,3-thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one typically involves the reaction of 2,4-dimethylthiazole with a suitable butanone derivative under controlled conditions. One common method involves the use of acetylacetone as a starting material, which undergoes cyclization with 2,4-dimethylthiazole in the presence of a base such as sodium ethoxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2 and 4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzyme systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the butan-2-one group.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-ylamine: Contains a pyrimidine ring instead of a butan-2-one group.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide:
Uniqueness
4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-one group enhances its reactivity and potential for further chemical modifications .
Properties
Molecular Formula |
C9H13NOS |
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Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C9H13NOS/c1-6(11)4-5-9-7(2)10-8(3)12-9/h4-5H2,1-3H3 |
InChI Key |
LJVXFIQAPNCVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CCC(=O)C |
Origin of Product |
United States |
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